Allopurinol

Description

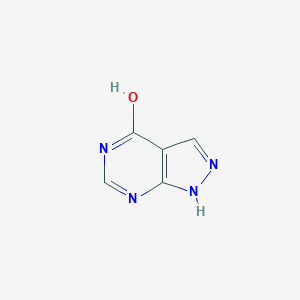

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allopurinol In Vitro Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro antioxidant activities of allopurinol. Primarily known as a xanthine oxidase inhibitor for the management of hyperuricemia and gout, this compound also possesses a multifaceted antioxidant profile. This document details the core mechanisms, experimental protocols for key assays, and a quantitative summary of its antioxidant capacity.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through two primary pathways: an indirect mechanism via enzyme inhibition and a direct mechanism involving the scavenging of reactive oxygen species (ROS).

-

Indirect Antioxidant Activity: The principal mechanism is the inhibition of xanthine oxidase (XO). This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. In these reactions, molecular oxygen acts as an electron acceptor, leading to the production of superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). By inhibiting XO, this compound and its active metabolite, oxypurinol, significantly reduce the generation of these harmful ROS.[1][2]

-

Direct Antioxidant Activity: At higher concentrations, this compound and particularly its metabolite oxypurinol can directly scavenge potent free radicals.[3][4] This activity is distinct from its role in enzyme inhibition. Notably, they are effective scavengers of the highly reactive hydroxyl radical (•OH) and can react with other oxidants like hypochlorous acid.[5][6]

The following diagram illustrates the dual antioxidant roles of this compound.

Caption: Dual antioxidant mechanisms of this compound.

In Vitro Assay Methodologies and Quantitative Analysis

This section details the experimental protocols and summarizes the quantitative results for various assays used to characterize this compound's antioxidant activity.

Xanthine Oxidase (XO) Inhibition Assay

This assay directly measures this compound's primary, indirect antioxidant effect.

Principle: The assay quantifies the inhibition of xanthine oxidase by monitoring the rate of uric acid formation, which absorbs light at 295 nm. The reduction in the rate of increase in absorbance at this wavelength in the presence of an inhibitor is proportional to its inhibitory activity.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM sodium dihydrogen phosphate buffer (pH 7.5).

-

Dissolve xanthine oxidase in the buffer to a final concentration of 0.57 mUnit/mL.

-

Prepare a stock solution of xanthine (substrate) in the buffer.

-

Prepare stock solutions of this compound (test inhibitor) and a positive control in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add the phosphate buffer, the xanthine oxidase solution, and varying concentrations of this compound (e.g., 0 to 1.25 µM).[7]

-

Incubate the mixture for 10 minutes at 25°C.[7]

-

Initiate the reaction by adding the xanthine substrate (e.g., concentrations ranging from 0.25 to 2.00 µM).[7]

-

Immediately measure the change in absorbance at 295 nm (ΔAbs295/min) using a UV-visible spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the xanthine oxidase activity.

-

For mechanism analysis, generate Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive).[7]

-

Caption: Workflow for the Xanthine Oxidase Inhibition Assay.

Quantitative Data: Xanthine Oxidase Inhibition

| Compound | IC₅₀ Value | Inhibition Constant (Ki) | Inhibition Type | Reference(s) |

| This compound | 2.84 ± 0.41 µM | 2.12 µM | Competitive | [7] |

| This compound | 24 ± 0.28 µg/mL | - | - | [8][9] |

| Oxypurinol | Potent Inhibitor | - | Pseudo-irreversible | [10][11] |

Note: Complete inhibition was observed in vitro at this compound concentrations ≥ 200 µM.[12]

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the direct scavenging capacity of this compound against one of the most reactive oxygen species.

Principle: The assay is based on the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), where generated hydroxyl radicals degrade a detector molecule, such as deoxyribose. The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen. The antioxidant's ability to scavenge •OH radicals is measured by the decrease in the formation of this pink color.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare solutions of FeCl₃, EDTA, H₂O₂, L-ascorbic acid, and 2-deoxyribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a test tube, mix the FeCl₃, EDTA, H₂O₂, L-ascorbic acid, 2-deoxyribose, and the this compound sample.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding TCA and TBA solutions.

-

Heat the mixture in a water bath (e.g., at 95°C for 15 minutes) to develop the color.

-

Cool the tubes and measure the absorbance of the pink chromogen at 532 nm.

-

-

Data Analysis:

-

Calculate the percentage of hydroxyl radical scavenging activity.

-

Determine the reaction rate constant (k₂) for scavenging.

-

Quantitative Data: Hydroxyl Radical Scavenging

| Compound | Rate Constant (k₂) | Notes | Reference(s) |

| This compound | ~1 x 10⁹ M⁻¹s⁻¹ | Highly reactive scavenger. | [5][6] |

| Oxypurinol | ~4 x 10⁹ M⁻¹s⁻¹ | A better scavenger than this compound. | [5][6] |

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common assay to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep purple color and strong absorbance at 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant's scavenging capacity.[13][14]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[13] The solution should be freshly prepared and protected from light.

-

Prepare various concentrations of the test sample (this compound) and a positive control (e.g., ascorbic acid, Trolox).

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a defined volume of the test sample or control.[14]

-

Add an equal volume of the DPPH working solution and mix thoroughly.[13]

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[13][15]

-

Measure the absorbance at 517 nm against a blank (solvent without DPPH).

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Plot the scavenging percentage against the sample concentration to determine the IC₅₀ value.

-

Caption: Principle of the DPPH Radical Scavenging Assay.

Quantitative Data: DPPH Radical Scavenging

| Compound | Activity | Concentration | Reference(s) |

| This compound | No significant activity | 500 µM | [7] |

| Ascorbic Acid | IC₅₀ = 33.16 ± 7.38 µM | - | [7] |

Note: The available evidence suggests this compound is not an effective DPPH radical scavenger, highlighting its specificity towards certain types of radicals like •OH.

Other Relevant In Vitro Assays

A summary of findings from other antioxidant assays is presented below.

Quantitative Data: Summary from Other Assays

| Assay | Compound | Finding / Result | Reference(s) |

| Lipid Peroxidation | This compound | Did not inhibit linolenic acid peroxidation in vitro (10-1000 µM). | [12] |

| Superoxide Scavenging | This compound | Primarily acts by inhibiting XO-mediated production of superoxide. Metabolism by XO can also produce some superoxide. | [11] |

| Nitric Oxide (NO) Activity | This compound | Improves NO bioavailability, likely by reducing superoxide that would otherwise degrade NO. | [16] |

| Hypochlorous Acid (HOCl) Scavenging | Oxypurinol | Reacts with and scavenges this myeloperoxidase-derived oxidant. | [5][6] |

Comprehensive Data Summary

This table consolidates the key quantitative findings on this compound and its metabolite, oxypurinol, from the various in vitro antioxidant assays.

| Assay Type | Compound | Key Metric | Value | Reference(s) |

| Xanthine Oxidase Inhibition | This compound | IC₅₀ | 2.84 ± 0.41 µM | [7] |

| This compound | Ki | 2.12 µM | [7] | |

| Oxypurinol | - | Potent Inhibitor | [10][11] | |

| Hydroxyl Radical Scavenging | This compound | Rate Constant (k₂) | ~1 x 10⁹ M⁻¹s⁻¹ | [5][6] |

| Oxypurinol | Rate Constant (k₂) | ~4 x 10⁹ M⁻¹s⁻¹ | [5][6] | |

| DPPH Scavenging | This compound | Activity at 500 µM | None Detected | [7] |

| Lipid Peroxidation | This compound | Inhibition | None Detected | [12] |

| HOCl Scavenging | Oxypurinol | Activity | Effective Scavenger | [5][6] |

Conclusion

The in vitro antioxidant profile of this compound is complex and primarily rooted in its potent inhibition of xanthine oxidase, which curtails the production of superoxide and hydrogen peroxide. This indirect mechanism is complemented by a dose-dependent, direct free radical scavenging activity, which is particularly effective against the highly damaging hydroxyl radical. Its major metabolite, oxypurinol, contributes significantly to this direct scavenging effect and is an even more potent hydroxyl radical scavenger. Conversely, this compound shows little to no activity in assays like DPPH and in vitro lipid peroxidation, indicating a degree of specificity in its antioxidant actions. This dual-mechanism profile underscores the therapeutic potential of this compound beyond urate-lowering, particularly in conditions associated with oxidative stress driven by xanthine oxidase activity and hydroxyl radical damage.

References

- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound and oxypurinol are hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and oxypurinol are hydroxyl radical scavengers. – ScienceOpen [scienceopen.com]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. This compound and Nitric Oxide Activity in the Cerebral Circulation of Those With Diabetes: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

Allopurinol in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of allopurinol in ischemia-reperfusion injury (IRI). It synthesizes findings from preclinical and clinical studies, focusing on the molecular mechanisms, relevant signaling pathways, and quantitative outcomes. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Xanthine Oxidase Inhibition

Ischemia-reperfusion injury is a complex phenomenon characterized by the paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow to previously ischemic tissues. A key contributor to this pathology is the overproduction of reactive oxygen species (ROS). This compound, a structural analog of hypoxanthine, and its active metabolite, oxypurinol, are potent inhibitors of xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway.[1][2][3]

During ischemia, the depletion of adenosine triphosphate (ATP) leads to the accumulation of its breakdown products, including hypoxanthine.[4] Concurrently, xanthine dehydrogenase is converted to xanthine oxidase.[5] Upon reperfusion, the reintroduction of molecular oxygen allows xanthine oxidase to catalyze the oxidation of hypoxanthine and xanthine, resulting in the production of uric acid and a burst of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] These ROS can subsequently lead to the formation of highly reactive hydroxyl radicals, which cause extensive cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[7]

This compound competitively inhibits xanthine oxidase, thereby reducing the production of uric acid and, more importantly in the context of IRI, mitigating the burst of ROS upon reperfusion.[7][8]

Quantitative Data from Preclinical and Clinical Studies

The protective effects of this compound have been quantified in various models of ischemia-reperfusion injury. The following tables summarize key findings from these studies.

Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Function

| Animal Model | Dosing Regimen | Ischemia/Reperfusion Time | Key Findings | Reference |

| Canine | 25 mg/kg 18h before and 50 mg/kg 5 min before occlusion | 90 min / 6 h | Infarct size reduced from 40% to 22% of the area at risk. | [9] |

| Rat | - | - | Improved left ventricular dysfunction and decreased lactate dehydrogenase release. | [4] |

Table 2: Effects of this compound on Renal Injury Markers

| Animal Model | Dosing Regimen | Ischemia/Reperfusion Time | Key Findings | Reference |

| Rat | 50 mg/kg for 14 days (pre-treatment) | 30 min / 72 h | Significantly improved renal function and histological scores; reduced BUN and serum creatinine. | [9][10] |

| Rat | - | - | Attenuated increases in renal malondialdehyde and serum creatinine. | [11] |

| Rat | 50 mg/kg 1h before ischemia | 30 min / 24 h | Prevented increases in BUN and creatinine, and histological damage. | [1] |

Table 3: Effects of this compound on Biochemical Markers of Oxidative Stress and Apoptosis

| Animal Model/Tissue | Dosing Regimen | Key Findings | Reference |

| Rat Bladder | - | Reduced I/R-induced increases in plasma and bladder XO activity and malondialdehyde (MDA) levels. | [12] |

| Rat Kidney | 50 mg/kg for 14 days (pre-treatment) | Increased Superoxide Dismutase (SOD) and decreased Myeloperoxidase (MPO) levels. Reduced expression of caspase-3 and Bax, and increased Bcl-2 expression. | [10] |

| Rat Kidney | 50 mg/kg for 2 weeks (pre-treatment) | Reduced plasma MDA, increased plasma SOD. Lowered expression of Bax and Caspase-3, and increased Bcl-2. | [2] |

| Rabbit Intestine | 15 mg/kg before ischemia and 15 mg/kg before reperfusion | Showed the mildest mucosal lesions and the lowest MDA, SOD, and neopterin values compared to other administration timings. | [13] |

Table 4: this compound in Clinical Studies of Myocardial Ischemia-Reperfusion

| Study Population | Dosing Regimen | Key Findings | Reference |

| STEMI Patients | 600 mg loading dose before PCI | Improved Thrombolysis in Myocardial Infarction (TIMI) flow. No significant difference in troponin levels or ST-elevation regression. | [14][15][16] |

| NSTEMI Patients | 600 mg loading dose before coronary angiography | No significant effect on TIMI flow or hs-CRP levels. | [17] |

Experimental Protocols

The following sections detail common experimental methodologies employed in the cited studies on this compound and IRI.

Animal Models of Ischemia-Reperfusion Injury

-

Renal IRI: Typically involves unilateral or bilateral clamping of the renal artery and vein for a defined period (e.g., 30 minutes), followed by reperfusion. In some models, a contralateral nephrectomy is performed to simulate a solitary kidney.[1][9][11]

-

Myocardial IRI: Commonly induced by ligating a major coronary artery, such as the left circumflex coronary artery, for a period (e.g., 90 minutes), followed by the release of the ligature to allow reperfusion.[9]

-

Intestinal IRI: The superior mesenteric artery is occluded for a specific duration (e.g., 50 minutes), followed by reperfusion for a similar period.[13]

-

Bladder IRI: Involves clamping the bilateral common iliac arteries and the median sacral artery to induce bladder ischemia.[12]

This compound Administration

-

Pre-treatment/Preconditioning: this compound is often administered prior to the ischemic event. This can range from a single dose given minutes to hours before ischemia to a chronic regimen over several days or weeks.[1][9][10][13]

-

Dosage: Dosages in animal studies vary, with 50 mg/kg being a commonly used and effective dose.[1][9][10]

-

Route of Administration: Administration routes include intravenous, intraperitoneal, and oral (gavage).[9]

The following diagram illustrates a typical experimental workflow for an animal study investigating this compound in renal IRI.

Signaling Pathways Modulated by this compound in IRI

This compound's primary effect of reducing ROS production initiates a cascade of downstream effects on various signaling pathways involved in cell survival, apoptosis, and inflammation.

MAPK and Apoptosis Pathways

Reactive oxygen species are known activators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK, and the pro-survival Extracellular signal-regulated kinase (ERK).[12] In IRI, there is typically an increased activation of JNK and p38, and a decrease in ERK activity.[12]

Furthermore, ROS can trigger the intrinsic apoptosis pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][10][12] This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as Caspase-3, culminating in apoptosis.[2]

Studies have shown that this compound treatment can normalize these pathways by:

-

Reducing the activation of JNK and p38 MAPK. [12]

-

Increasing the activation of ERK. [12]

-

Increasing the expression of Bcl-2 and decreasing the expression of Bax, thereby restoring the Bcl-2/Bax ratio. [2][10][12]

Inflammatory Pathways

Ischemia-reperfusion injury is also characterized by a robust inflammatory response. This compound has been shown to mitigate this by downregulating key inflammatory mediators.

-

Tumor Necrosis Factor-alpha (TNF-α): this compound treatment has been found to decrease the levels of this pro-inflammatory cytokine in tissues subjected to IRI.[12]

-

High Mobility Group Box 1 (HMGB1): This protein acts as a damage-associated molecular pattern (DAMP) when released from necrotic cells, triggering inflammation. Pre-treatment with this compound has been shown to inhibit the expression of HMGB1 in renal IRI.[9][10]

Conclusion

The available evidence strongly supports a protective role for this compound in ischemia-reperfusion injury across various organ systems in preclinical models. Its primary mechanism of action, the inhibition of xanthine oxidase, effectively reduces the oxidative stress that is a key driver of cellular damage in IRI. This reduction in ROS has beneficial downstream effects on pro-apoptotic and inflammatory signaling pathways.

While clinical studies in the context of myocardial infarction have yielded mixed results, with some showing improved coronary blood flow, the overall benefit for major adverse cardiovascular events remains to be definitively established.[14][17] Nevertheless, the robust preclinical data suggest that this compound and other xanthine oxidase inhibitors remain a promising area of investigation for the prevention and treatment of ischemia-reperfusion injury. Future research should focus on optimizing dosing strategies, timing of administration, and identifying patient populations most likely to benefit from this therapeutic approach.

References

- 1. Effects of this compound and Apocynin on Renal Ischemia-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of pretreatment with this compound on the expression of Bax, Bcl-2 and Caspase-3 in kidney of ischemia-reperfusion injury rats [organtranspl.com]

- 3. This compound improves cardiac dysfunction after ischemia-reperfusion via reduction of oxidative stress in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Oxidative Stress in Reperfusion following Myocardial Ischemia and Its Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species may cause myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Remote post-conditioning and this compound reduce ischemia-reperfusion injury in an infra-renal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound preconditioning attenuates renal ischemia/reperfusion injury by inhibiting HMGB1 expression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Protective effect of this compound in the renal ischemia--reperfusion in uninephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of this compound's timing in the ischemia reperfusion injury of small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of this compound Pretreatment on Coronary Blood Flow and Revascularization Outcomes after Percutaneous Coronary Intervention in Acute STEMI Patients: A Randomized Double Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of this compound Pretreatment on Coronary Blood Flow and Revascularization Outcomes after Percutaneous Coronary Intervention in Acute STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The Effect of High-dose this compound Pretreatment on Inflammatory Biomarkers and Post-revascularization Coronary Blood Flow in Non-STEMI Patients: A Randomized Double Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Allopurinol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, has long been recognized for its inhibitory action on xanthine oxidase. Emerging in-vitro evidence, however, illuminates a broader spectrum of anti-inflammatory activities that extend beyond its urate-lowering effects. This technical guide provides an in-depth exploration of the in-vitro anti-inflammatory properties of this compound, detailing its molecular mechanisms, experimental protocols for investigation, and quantitative data from key studies. The primary mechanisms discussed include the inhibition of xanthine oxidase, reduction of reactive oxygen species (ROS), modulation of T-cell activation and cytokine production, and its influence on critical inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed methodologies and a structured overview of the current understanding of this compound's anti-inflammatory potential in a laboratory setting.

Introduction

This compound is a structural isomer of hypoxanthine and its primary mechanism of action is the competitive inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1] The inhibition of this enzyme not only reduces the production of uric acid but also of reactive oxygen species (ROS), which are byproducts of the enzymatic reaction.[2][3] Oxidative stress, mediated by ROS, is a key driver of inflammation, and its attenuation by this compound is a significant component of its anti-inflammatory effects.[4][5]

Recent in-vitro studies have demonstrated that this compound's anti-inflammatory actions are multifaceted. It has been shown to directly impact immune cell function, including the reduction of T-cell activation and the production of pro-inflammatory cytokines.[6][7] Furthermore, this compound can modulate key intracellular signaling pathways that orchestrate the inflammatory response, notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome.[8][9] This guide will systematically investigate these properties, providing the necessary technical details to facilitate further research in this area.

Molecular Mechanisms of Anti-inflammation

Inhibition of Xanthine Oxidase and Reduction of Reactive Oxygen Species (ROS)

The catalytic activity of xanthine oxidase generates superoxide radicals and hydrogen peroxide, contributing to cellular oxidative stress.[2] this compound and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase, thereby limiting the biosynthesis of uric acid and the concurrent production of ROS.[1] In-vitro studies have confirmed that this compound effectively suppresses xanthine oxidase activity in a dose-dependent manner.[10] This reduction in ROS generation is a foundational aspect of this compound's anti-inflammatory effects, as ROS can act as second messengers to activate pro-inflammatory signaling pathways.[11]

dot

Modulation of T-Cell Activation and Cytokine Production

This compound has been demonstrated to directly influence T-cell function. In-vitro studies have shown that this compound can markedly decrease the frequency of IFN-γ and IL-2-producing T cells following both polyclonal and antigen-specific stimulation.[6] This is further supported by the observation that this compound attenuates the upregulation of the early activation marker CD69 on T cells.[6][7] By dampening T-cell activation and the secretion of key pro-inflammatory cytokines, this compound can curtail cell-mediated inflammatory responses.

dot

References

- 1. In vitro xanthine oxidase and albumin denaturation inhibition assay of Barringtonia racemosa L. and total phenolic content analysis for potential anti-inflammatory use in gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Beyond urate lowering: Analgesic and anti-inflammatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Neuroprotective Effects of Allopurinol in Disease Models: A Technical Guide

Executive Summary: Allopurinol, a xanthine oxidase inhibitor traditionally used for hyperuricemia and gout, is gaining significant attention for its neuroprotective properties. Accumulating evidence from various preclinical disease models demonstrates its potential to mitigate neuronal damage through several key mechanisms, primarily by reducing oxidative stress and neuroinflammation. This technical guide provides an in-depth exploration of the mechanisms, experimental evidence, and key protocols related to the neuroprotective effects of this compound. It summarizes quantitative data from pivotal studies, details methodologies for researchers, and visualizes the underlying pathways, offering a comprehensive resource for scientists and drug development professionals investigating novel neuroprotective strategies.

Core Mechanisms of Neuroprotection

This compound's neuroprotective capacity stems from its multifaceted impact on pathological processes that follow a central nervous system (CNS) insult. While primarily known as a competitive inhibitor of xanthine oxidase (XO), its effects extend to modulating inflammation and apoptosis.

Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress

The principal mechanism of this compound is the inhibition of xanthine oxidase, a key enzyme in the purine degradation pathway.[1] During events like ischemia-reperfusion, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of hypoxanthine.[2] Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. This process utilizes molecular oxygen as an electron acceptor, generating significant amounts of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][3] These cytotoxic free radicals induce lipid peroxidation, protein oxidation, and DNA damage, leading to secondary energy failure and cell death.[4]

This compound, and its active metabolite oxypurinol, block this enzymatic step, thereby drastically reducing the burst of ROS production during reperfusion.[1][5] This action is considered a primary contributor to its neuroprotective effects observed in models of stroke and perinatal asphyxia.[4][6]

Anti-Inflammatory Effects

Beyond suppressing oxidative stress, this compound exhibits significant anti-inflammatory properties. In animal models of neurodegeneration and stroke, this compound treatment has been shown to attenuate microglia infiltration and reduce the reactivation of astrocytes.[7] It can decrease the expression of pro-inflammatory cytokines and inflammatory adhesion molecules.[7][8] For instance, in a clinical study involving patients with recent ischemic stroke, high-dose this compound attenuated the rise in Intercellular Adhesion Molecule-1 (ICAM-1), a marker of inflammation and endothelial dysfunction.[9][10] By dampening the neuroinflammatory cascade, this compound helps to preserve the blood-brain barrier, reduce secondary brain injury, and prevent delayed neuronal death.[6]

Anti-Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical contributor to neuronal loss following ischemic and neurodegenerative insults. Evidence suggests that this compound can inhibit apoptotic pathways. In models of myocardial infarction and hypoxic injury, this compound treatment led to a decrease in the expression of key apoptotic mediators like Caspase-3 and Fas.[11] Studies in rodent models of Alzheimer's disease also noted decreased apoptotic changes in glial cells following this compound administration.[7] This anti-apoptotic effect is likely secondary to the reduction in oxidative stress and inflammation, which are potent triggers of apoptotic cascades.

Evidence from Preclinical and Clinical Disease Models

This compound's neuroprotective efficacy has been tested across a range of disease models, from acute ischemic injury to chronic neurodegeneration.

Perinatal Hypoxic-Ischemic Encephalopathy (HIE)

Animal models of HIE have provided some of the strongest evidence for this compound's benefits. Studies in neonatal rats show that pre-treatment with this compound significantly reduces cerebral edema, neuronal necrosis, and the overall extent of brain damage following a hypoxic-ischemic insult.[6][12][13] While human trials have been small and produced inconclusive results for severe HIE, subgroup analysis of moderately asphyxiated infants suggested a significant reduction in severe adverse outcomes with this compound treatment.[4][14][15]

| Model | Species | This compound Dose | Key Quantitative Outcomes | Reference |

| Perinatal Hypoxia-Ischemia | 7-day-old Rat Pups | 130-138 mg/kg | ↓ Cerebral water content (89.07% vs. 91.64% in controls); ↓ Infarction rate (15% vs. 71% in controls). | [12][13] |

| Moderate Perinatal Asphyxia | Human Neonates | 40 mg/kg | ↓ Severe adverse outcome (mortality or severe disability) (25% vs. 65% in controls). | [15] |

Ischemic Stroke

In rodent models of focal cerebral ischemia, this compound reduces brain infarction size.[9][16] Clinical studies in stroke patients have focused on safety and inflammatory markers. A randomized controlled trial demonstrated that a 300 mg daily dose of this compound was well-tolerated and significantly attenuated the post-stroke rise of the inflammatory marker ICAM-1.[9][10] However, another trial found no effect of this compound on the progression of white matter hyperintensities, a marker of small vessel disease.[17] Large observational studies suggest that long-term this compound use is associated with a lower risk of ischemic stroke.[18]

| Model | Species | This compound Dose | Key Quantitative Outcomes | Reference |

| Acute Ischemic Stroke | Human | 300 mg/day for 6 weeks | ↓ Uric acid by 0.14 mmol/L; Attenuated the rise in ICAM-1 (a decrease of 2.6 ng/mL vs. an increase of 51.2 ng/mL in placebo). | [9][10] |

| Cerebral Ischemia-Reperfusion | Diabetic & Non-Diabetic Rats | 15 and 30 mg/kg | ↓ Malondialdehyde (MDA) & Myeloperoxidase (MPO) levels; ↑ Superoxide Dismutase (SOD) & Catalase (CAT) levels. | [19] |

Neurodegenerative Diseases

The role of this compound in chronic neurodegenerative diseases like Alzheimer's (AD) and Parkinson's disease (PD) is an emerging area of research. In animal models of AD, this compound has been shown to improve memory, reduce neuronal oxidative damage, and dampen neuroinflammation.[2][7][20] Large, population-based studies have found that this compound use is associated with a 13-34% lower risk of developing AD, PD, or ALS.[7][21][22] These findings suggest a potential role for XO inhibition in modifying the progression of these diseases, although prospective clinical trials are needed.[21]

| Model | Species | This compound Dose | Key Quantitative Outcomes | Reference |

| STZ-induced Alzheimer's | Mice | Not specified | Mitigated cognitive decline in Morris Water Maze and passive avoidance tests; reduced biochemical and histopathological changes. | [2] |

| Manganese-induced Neurotoxicity | Rat | 300 mg/kg/day | Antagonized Mn-induced increases in dopamine metabolism, uric acid, and ascorbic acid oxidation. | [23] |

| Population-based study | Human | Varied | Associated with a mean 23% overall lower risk of developing AD, PD, or ALS. | [21][22] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common experimental methodologies used to evaluate the neuroprotective effects of this compound.

Perinatal Hypoxic-Ischemic Brain Injury Model (Rice-Vannucci)

This is the most widely used model for studying HIE in neonates.[12][13]

-

Animal Preparation: Seven-day-old rat pups are anesthetized (e.g., with isoflurane).

-

Carotid Artery Ligation: A midline cervical incision is made, and the right common carotid artery is isolated and permanently ligated with a surgical suture. The incision is then closed.

-

Recovery: Pups are returned to their dam for a 1-2 hour recovery period.

-

Drug Administration: Pups are administered this compound (e.g., 130-138 mg/kg, intraperitoneally) or a vehicle (saline) 30-45 minutes before hypoxia.

-

Hypoxic Insult: Pups are placed in a temperature-controlled chamber and exposed to a humidified hypoxic gas mixture (8% oxygen, balance nitrogen) for a duration of 1.5 to 3.5 hours.

-

Post-Hypoxia Recovery: Pups are returned to their dam.

-

Endpoint Analysis: At various time points (e.g., 42 hours or >30 days), animals are sacrificed. Brains are harvested for analysis of cerebral water content (edema) or for neuropathological examination (e.g., H&E staining) to score the extent of brain damage and determine the presence of infarction.[12][13]

Assessment of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[11]

-

Tissue Preparation: Brain tissue is fixed (e.g., in 4% paraformaldehyde), paraffin-embedded, and sectioned.

-

Permeabilization: Sections are treated with proteinase K to allow antibody access to the cell nucleus.

-

Labeling: Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT adds the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: An anti-fluorescein antibody conjugated to an enzyme (e.g., peroxidase) is applied, followed by a substrate (e.g., DAB) that produces a colored precipitate.

-

Quantification: Apoptotic cells (e.g., TUNEL-positive brown nuclei) are visualized by microscopy and quantified. The Apoptotic Index (AI) can be calculated as the number of apoptotic cells per a defined area or number of tubules.[11][24]

Measurement of Oxidative Stress Markers

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer on ice.

-

Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. The homogenate is reacted with thiobarbituric acid at high temperature and acidity to form a pink-colored complex, which is quantified spectrophotometrically.[19]

-

Antioxidant Enzyme Activity: The activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) is measured using commercial assay kits, typically based on colorimetric reactions where the enzyme's activity inhibits the formation of a colored product.[19]

Limitations and Future Directions

Despite promising preclinical data, the translation of this compound into a mainstream neuroprotective therapy faces challenges. Clinical trials in perinatal HIE have been small and yielded inconclusive results, highlighting the need for larger, well-powered studies.[4][14] Furthermore, some studies suggest that the expression of xanthine oxidase in the brain is relatively low, questioning whether XO inhibition is the sole or even primary neuroprotective mechanism in certain conditions.[5][8][25] The direct free-radical scavenging properties of this compound may also play a significant role.[8]

Future research should focus on:

-

Large-scale Clinical Trials: Well-designed randomized controlled trials are needed to definitively assess the efficacy of this compound in stroke, HIE, and as a disease-modifying agent in neurodegenerative diseases.

-

Combination Therapies: Investigating this compound as an adjunct to other neuroprotective strategies, such as therapeutic hypothermia in HIE, could yield synergistic effects.[26]

-

Dose-Response Studies: Optimizing the dosage and timing of administration is crucial for maximizing therapeutic benefit while minimizing potential side effects.

-

Mechanism Elucidation: Further studies are required to fully understand the relative contributions of XO inhibition, direct antioxidant effects, and anti-inflammatory actions to this compound's neuroprotective profile.

Conclusion

This compound presents a compelling case as a repurposed drug candidate for neuroprotection. Its well-established safety profile and multimodal mechanism of action—targeting the critical intersection of oxidative stress, inflammation, and apoptosis—make it an attractive therapeutic option. While preclinical evidence is strong across various models of acute and chronic neurological disease, rigorous clinical validation is the necessary next step to translate this potential into tangible benefits for patients. The existing body of research provides a solid foundation and a clear roadmap for the continued exploration of this compound in the fight against neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring potential of this compound in Dementia of Alzheimer’s type - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound for preventing mortality and morbidity in newborn infants with hypoxic‐ischaemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Neuronal Protective Effects of Xanthine Oxidoreductase Inhibitors on Severe Whole-brain Ischemia in Mouse Model and Analysis of Xanthine Oxidoreductase Activity in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Beyond urate lowering: neuroprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effects of Xanthine Oxidoreductase Inhibitors on Oxidative Stress Markers following Global Brain Ischemia Reperfusion Injury in C57BL/6 Mice | PLOS One [journals.plos.org]

- 9. ahajournals.org [ahajournals.org]

- 10. This compound use yields potentially beneficial effects on inflammatory indices in those with recent ischemic stroke: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on cardiomyocyte apoptosis in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduction of perinatal hypoxic-ischemic brain damage with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.psu.edu [pure.psu.edu]

- 14. This compound for preventing mortality and morbidity in newborn infants with hypoxic-ischaemic encephalopathy | Cochrane [cochrane.org]

- 15. Long-term neuroprotective effects of this compound after moderate perinatal asphyxia: follow-up of two randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. No Reduction in WMH Progression With this compound After Stroke [medscape.com]

- 18. This compound and the risk of stroke in older adults receiving medicare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. europeanreview.org [europeanreview.org]

- 20. sciencescholar.us [sciencescholar.us]

- 21. neurologytoday.aan.com [neurologytoday.aan.com]

- 22. barrowneuro.org [barrowneuro.org]

- 23. This compound protects against manganese-induced oxidative stress in the striatum and in the brainstem of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of this compound on germ cell apoptosis following testicular ischemia-reperfusion injury in a rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of neuronal protective effects of xanthine oxidoreductase inhibitors on severe whole-brain ischemia in mouse model and analysis of xanthine oxidoreductase activity in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dspace.library.uu.nl [dspace.library.uu.nl]

Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide for Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of allopurinol's role as a xanthine oxidase inhibitor, with a focus on its application in enzymatic assays. This document details the mechanism of action, experimental protocols, and quantitative data to support researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Role of Xanthine Oxidase and the Mechanism of this compound

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition associated with gout and other health issues.[2] this compound, a structural analog of hypoxanthine, is a widely used medication for managing hyperuricemia.[3][4]

This compound functions as a competitive inhibitor of xanthine oxidase.[5][6] It binds to the active site of the enzyme, preventing the natural substrate from binding.[6] Furthermore, this compound is itself metabolized by xanthine oxidase to form oxypurinol (or alloxanthine).[2][4][5] Oxypurinol is a more potent, non-competitive (or mixed-type) inhibitor of the enzyme with a longer half-life, contributing significantly to the therapeutic effect of this compound.[2][5] This dual mechanism of action, involving both the parent drug and its metabolite, makes this compound a highly effective inhibitor of uric acid production.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound and its active metabolite, oxypurinol, against xanthine oxidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate the efficacy of an inhibitor. The following table summarizes quantitative data from various enzymatic assays.

| Inhibitor | Substrate | IC50 | Ki | Assay Conditions | Reference |

| This compound | Xanthine | 0.82 µM | - | In vitro spectrophotometric assay | [7] |

| This compound | Hypoxanthine | 0.13 µg/mL | - | In vitro spectrophotometric assay | [3] |

| This compound | Xanthine | 0.11 µg/mL | - | In vitro spectrophotometric assay | [3] |

| This compound | Xanthine | 14.67 µM | - | In vitro spectrophotometric assay | [8] |

| This compound | Xanthine | 2.84 ± 0.41 µM | 2.12 µM (Competitive) | In vitro spectrophotometric assay | [9] |

| Oxypurinol | Xanthine | - | 6.35 ± 0.96 µM (Competitive) | In vitro kinetic analysis with XO | |

| Oxypurinol | Xanthine | - | 4.60 ± 0.87 µM (Competitive) | In vitro kinetic analysis with XDH | |

| Oxypurinol | Hypoxanthine | - | 3.15 ± 0.22 µM (Competitive) | In vitro kinetic analysis with XDH | |

| Oxypurinol | Xanthine | - | 1.65 ± 0.24 µM (Competitive) | In vitro kinetic analysis with XOR and PMS | |

| Oxypurinol | Hypoxanthine | - | 1.29 ± 0.14 µM (Competitive) | In vitro kinetic analysis with XOR and PMS |

Experimental Protocols for Xanthine Oxidase Inhibition Assay

The most common method for determining xanthine oxidase activity and its inhibition by this compound is a spectrophotometric assay. This assay measures the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.

Materials and Reagents

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Spectrophotometer (UV-Vis)

-

96-well microplates or quartz cuvettes

Preparation of Solutions

-

Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate in distilled water and adjusting the pH to 7.5.

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to yield a linear rate of uric acid formation for at least 5-10 minutes. A typical concentration is 0.05-0.2 units/mL.

-

Xanthine Solution: Prepare a stock solution of xanthine in the buffer. The final substrate concentration should be around its Km value or as required by the specific experimental design. A common concentration is 50-150 µM.

-

This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the inhibition assay.

Spectrophotometric Assay Protocol

-

Assay Mixture Preparation: In a 96-well plate or cuvette, prepare the following reaction mixtures:

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and xanthine solution.

-

Inhibitor Wells: Add buffer, xanthine oxidase solution, and the desired concentration of this compound working solution.

-

Blank: Add buffer and xanthine solution (without the enzyme) to correct for any background absorbance.

-

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor (or buffer for the control) at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding the xanthine solution to all wells.

-

Measurement: Immediately measure the absorbance at 290 nm (or 295 nm) at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a spectrophotometer.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for the control and each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizing Key Processes

To better understand the biochemical and experimental context of this compound's action, the following diagrams illustrate the purine metabolism pathway and the workflow of a typical xanthine oxidase inhibition assay.

Caption: Purine metabolism pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a xanthine oxidase inhibition assay.

Conclusion

This compound remains a cornerstone in the management of hyperuricemia due to its effective inhibition of xanthine oxidase. Understanding the nuances of its mechanism, including the role of its active metabolite oxypurinol, is crucial for both clinical application and further research. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and researchers investigating xanthine oxidase inhibition and developing novel therapeutic agents. The detailed methodologies and clear visualizations aim to facilitate the design and execution of robust and reproducible enzymatic assays.

References

- 1. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]

- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. uspnf.com [uspnf.com]

A Technical Guide to the Uric Acid-Independent Effects of Allopurinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pleiotropic effects of allopurinol that are independent of its primary function as a urate-lowering agent. While renowned for its role in managing gout by inhibiting xanthine oxidase (XO) and thereby reducing uric acid synthesis, a substantial body of evidence reveals that this compound and its active metabolite, oxypurinol, exert significant influence over various physiological and pathological processes through mechanisms unrelated to serum urate levels.[1][2] These effects primarily revolve around the reduction of oxidative stress, improvement of endothelial function, and modulation of inflammatory pathways.

Core Uric Acid-Independent Mechanisms

This compound's effects beyond urate reduction stem directly from its core mechanism: the inhibition of xanthine oxidase. This enzyme is a critical source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[3][4] By inhibiting XO, this compound curtails ROS production, which in turn mediates its antioxidant, vascular, and anti-inflammatory properties.[5][6]

1.1. Reduction of Oxidative Stress

Xanthine oxidase generates ROS during the conversion of hypoxanthine to xanthine and xanthine to uric acid.[7] In various pathological states, including cardiovascular diseases, the activity of XO is upregulated, leading to increased oxidative stress. This compound directly mitigates this by blocking the enzyme, an effect that is independent of the subsequent reduction in uric acid.[3] In fact, studies have demonstrated that high-dose this compound can act as a free radical scavenger.[8] This reduction in oxidative burden is a cornerstone of its non-urate-lowering benefits.[3]

1.2. Improvement of Endothelial Function

1.3. Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory properties of this compound.[6][12] The mechanisms are thought to involve the reduction of ROS, which are themselves pro-inflammatory, and the modulation of specific inflammatory pathways. For instance, this compound has been suggested to decrease the activation of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome and reduce the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6]

1.4. Alteration of Purine and Pyrimidine Metabolism

Beyond blocking the final two steps of purine catabolism, this compound and its metabolites can influence nucleotide metabolism more broadly. The accumulation of hypoxanthine and xanthine can lead to increased reutilization of these purines for nucleotide synthesis via the salvage pathway, which may in turn cause feedback inhibition of de novo purine synthesis.[13] Additionally, this compound can impact pyrimidine metabolism. Its ribonucleotide metabolites are potent inhibitors of orotidylic decarboxylase, an enzyme in the pyrimidine synthesis pathway.[14][15] This inhibition leads to a characteristic increase in the urinary excretion of orotic acid and orotidine.[14][15]